![molecular formula C21H17N3O2S2 B2822105 N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 477888-55-4](/img/structure/B2822105.png)
N-(2-thienylmethyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide
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Overview
Description
Scientific Research Applications
1. Toxicological Evaluation
A novel cooling agent, 2-(4-methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl) acetamide (S2227), underwent toxicological evaluation to assess its safety for use in food and beverage applications. This compound showed rapid oxidative metabolism, with no observed adverse effects on fetal morphology or maternal toxicity in rats. The study provides insights into the safety profile of this compound for potential consumer products (Karanewsky et al., 2015).
2. Intermediate in Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a derivative of the compound, serves as an intermediate in the natural synthesis of antimalarial drugs. The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide highlights its potential in the pharmaceutical field for creating life-saving medications (Magadum & Yadav, 2018).
3. Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibition
The compound's analogues have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. These properties suggest their use as antitumor agents, providing a new avenue for cancer treatment research (Gangjee et al., 2009).
4. Novel Synthesis in Heterocyclic Chemistry
The compound plays a role in heterocyclic chemistry, being used in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives. Its versatility in chemical reactions highlights its importance in the development of new chemical entities (Elgemeie et al., 1988).
5. Antimicrobial Activity
New series of derivatives of the compound have been synthesized and demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Kerru et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S2/c25-20(23-13-17-3-1-11-27-17)14-26-16-7-5-15(6-8-16)21-22-10-9-18(24-21)19-4-2-12-28-19/h1-12H,13-14H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFNKEOBSOJJCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)COC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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